4-methoxy-N-naphthalen-2-ylbenzamide
Description
4-Methoxy-N-naphthalen-2-ylbenzamide is a benzamide derivative featuring a methoxy group at the para position of the benzene ring and a naphthalen-2-yl substituent attached via an amide linkage. Its molecular formula is C₁₈H₁₅NO₂, with a molecular weight of 277.32 g/mol (based on analogous structures in and ). The naphthalen-2-yl group introduces steric bulk and aromatic π-system interactions, while the methoxy group enhances electron-donating properties.
Properties
CAS No. |
108717-14-2 |
|---|---|
Molecular Formula |
C18H15NO2 |
Molecular Weight |
277.3 g/mol |
IUPAC Name |
4-methoxy-N-naphthalen-2-ylbenzamide |
InChI |
InChI=1S/C18H15NO2/c1-21-17-10-7-14(8-11-17)18(20)19-16-9-6-13-4-2-3-5-15(13)12-16/h2-12H,1H3,(H,19,20) |
InChI Key |
OFVPMKZSPQQCQY-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC3=CC=CC=C3C=C2 |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC3=CC=CC=C3C=C2 |
solubility |
0.6 [ug/mL] |
Synonyms |
4-METHOXY-N-2-NAPHTHALENYL-BENZAMIDE |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Comparisons
Key structural analogues and their distinguishing features are summarized below:
Key Observations :
- Steric Effects : The naphthalen-2-yl group in the target compound imposes greater steric hindrance compared to smaller substituents like methyl () or methoxyphenyl (). This may influence solubility and crystallinity .
- Electronic Effects : The methoxy group in the target compound is electron-donating, contrasting with electron-withdrawing groups like nitro () or chloro (). Such differences modulate reactivity in condensation or electrophilic substitution reactions .
- Crystallography : While the target compound lacks reported crystallographic data, analogues like 4-Methoxy-N-methylbenzamide exhibit defined hydrogen-bonding networks (N–H⋯O) and dihedral angles, suggesting similar packing patterns might occur in the naphthalenyl derivative .
Reactivity Trends :
Physicochemical and Functional Properties
- Solubility : The target compound’s naphthalenyl group likely decreases aqueous solubility compared to methyl or methoxyphenyl analogues.
- Biological Relevance : Compounds with naphthalenyl groups (e.g., ) are explored for bioactivity, suggesting the target compound could serve as a lead in drug discovery .
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